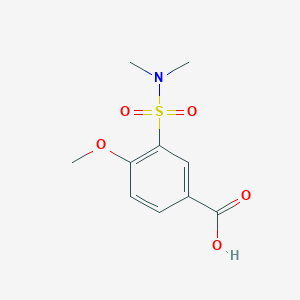

3-Dimethylsulfamoyl-4-methoxy-benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Dimethylsulfamoyl-4-methoxy-benzoic acid is an organic compound with the molecular formula C10H13NO5S and a molecular weight of 259.28 g/mol . It is characterized by the presence of a dimethylsulfamoyl group and a methoxy group attached to a benzoic acid core. This compound is primarily used in research settings and has various applications in chemistry and biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-methoxybenzoic acid with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then reacted with dimethylamine to yield the final product .

Industrial Production Methods

While specific industrial production methods for 3-Dimethylsulfamoyl-4-methoxy-benzoic acid are not widely documented, the general approach involves large-scale sulfonation and amination reactions under controlled conditions to ensure high yield and purity. The process typically requires the use of specialized equipment to handle the reactive intermediates and maintain safety standards.

Análisis De Reacciones Químicas

Types of Reactions

3-Dimethylsulfamoyl-4-methoxy-benzoic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.

Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

Substitution: The methoxy group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often facilitated by acid or base catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields 3-dimethylsulfamoyl-4-hydroxy-benzoic acid, while reduction of the sulfonyl group results in 3-dimethylsulfanyl-4-methoxy-benzoic acid .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₁₀H₁₃N₁O₅S

- Molecular Weight : Approximately 259.28 g/mol

- IUPAC Name : 3-(dimethylsulfamoyl)-4-methoxybenzoic acid

- Structural Features : The compound features a dimethylsulfamoyl group attached to a benzoic acid framework, which is further substituted with a methoxy group at the para position. This unique structure enhances its solubility and biological activity compared to similar compounds .

Medicinal Chemistry

3-Dimethylsulfamoyl-4-methoxy-benzoic acid has been explored for its potential therapeutic effects, particularly in treating neurodevelopmental disorders. Case studies have reported improvements in symptoms such as anxiety and social interaction in patients with conditions like Down syndrome following treatment with this compound.

Case Study Highlights :

- Patient Profile : Individual with Down syndrome.

- Treatment Duration : Several months.

- Outcomes : Enhanced social interactions and reduced anxiety levels.

Antibacterial Activity

Recent studies have synthesized derivatives of this compound, evaluating their antibacterial properties. These derivatives were tested against various bacterial strains, demonstrating promising results that suggest potential applications in antibiotic development.

Research Findings :

- Method of Application : Synthesis involved etherification and esterification processes.

- Results : Certain derivatives exhibited significant antibacterial activity, indicating their utility in developing new antimicrobial agents.

Proteomics Research

The compound is also utilized in proteomics, where it aids in studying protein interactions and functions. Its ability to interact with various biomolecules positions it as a valuable tool for researchers investigating protein dynamics and structures .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and unique aspects of compounds related to this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Methoxybenzoic Acid | Contains only a methoxy group | Commonly used as an intermediate in synthesis |

| Dimethylsulfamoylbenzoic Acid | Contains only one methoxy group | Focuses on sulfonamide properties |

| 3-Hydroxy-4-methoxybenzoic Acid | Hydroxyl group instead of sulfamoyl | Exhibits different biological activities |

Mecanismo De Acción

The mechanism of action of 3-Dimethylsulfamoyl-4-methoxy-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylsulfamoyl group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, thereby inhibiting their activity. The methoxy group can also participate in hydrophobic interactions, enhancing the compound’s binding affinity .

Comparación Con Compuestos Similares

Similar Compounds

4-Methoxybenzoic acid: Lacks the dimethylsulfamoyl group, resulting in different chemical properties and reactivity.

3-Dimethylsulfamoyl-benzoic acid: Lacks the methoxy group, affecting its solubility and interaction with biological targets.

4-Dimethylsulfamoyl-benzoic acid: Similar structure but with the dimethylsulfamoyl group in a different position, leading to variations in reactivity and applications.

Uniqueness

3-Dimethylsulfamoyl-4-methoxy-benzoic acid is unique due to the presence of both the dimethylsulfamoyl and methoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in research and industry, making it a valuable compound for various scientific endeavors .

Actividad Biológica

3-Dimethylsulfamoyl-4-methoxy-benzoic acid is a compound that has garnered interest in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C₁₀H₁₃N₁O₅S

- Molecular Weight : Approximately 259.28 g/mol

It features a dimethylsulfamoyl group attached to a benzoic acid framework with a methoxy group at the para position. This structural arrangement contributes to its reactivity and biological activity, particularly in enzyme inhibition and protein interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Key aspects of its mechanism include:

- Hydrogen Bonding : The dimethylsulfamoyl group can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting their activity.

- Electrostatic Interactions : The compound may engage in electrostatic interactions that enhance binding affinity to biological macromolecules.

- Metabolic Transformations : It may undergo metabolic changes that lead to the formation of active metabolites, further influencing its biological effects.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Enzyme Inhibition : It has been identified as an inhibitor of specific enzymes, which could be beneficial in therapeutic contexts, particularly for neurodevelopmental disorders .

- Neuroprotective Effects : The compound shows promise in modulating chloride ion transport in neurons, which is relevant for conditions such as autism and other neurodevelopmental disorders .

Case Studies

Several case studies have explored the efficacy and applications of this compound:

- Neurodevelopmental Disorders :

-

Antibacterial Activity :

- Research on derivatives of this compound revealed promising antibacterial properties against resistant bacterial strains. The study emphasized the importance of structural modifications in enhancing activity while reducing toxicity.

-

Proteomics Applications :

- In proteomics research, this compound was utilized to study protein interactions, demonstrating its utility as a tool for understanding complex biological systems.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Methoxybenzoic Acid | Contains only a methoxy group | Commonly used as an intermediate in synthesis |

| Dimethylsulfamoylbenzoic Acid | Contains only one methoxy group | Focuses on sulfonamide properties |

| 3-Hydroxy-4-methoxybenzoic Acid | Hydroxyl group instead of sulfamoyl | Exhibits different biological activities |

The combination of both methoxy and dimethylsulfamoyl groups in this compound enhances its solubility and biological activity compared to these similar compounds.

Propiedades

IUPAC Name |

3-(dimethylsulfamoyl)-4-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5S/c1-11(2)17(14,15)9-6-7(10(12)13)4-5-8(9)16-3/h4-6H,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLMCRQJDMMJSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.